Prosultiamine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Prosultiamine is synthesized by substituting allyl disulfide with propyl disulfide in the structure of allithiamine. This modification increases its stability in blood and enhances its absorption from the gut .

Industrial Production Methods: The industrial production of this compound involves the chemical synthesis of its components followed by their combination under controlled conditions to ensure the desired stability and absorption properties. Specific details on the industrial production methods are not widely available in public literature.

Analyse Des Réactions Chimiques

Types of Reactions: Prosultiamine undergoes various chemical reactions, including:

Oxidation: The disulfide bond in this compound can be oxidized, affecting its stability and activity.

Reduction: The disulfide bond can also be reduced, which may influence its biological activity.

Substitution: The propyl disulfide group can be substituted with other groups to modify its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like dithiothreitol or sodium borohydride are typically employed.

Substitution: Various organic reagents can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols.

Applications De Recherche Scientifique

Prosultiamine has been studied for its potential therapeutic benefits in various fields:

Chemistry: Its unique chemical structure and reactivity make it a subject of interest in organic synthesis and medicinal chemistry.

Mécanisme D'action

Prosultiamine is similar to other thiamine derivatives such as allithiamine and fursultiamine. it has unique properties that set it apart:

Improved Lipid Solubility: this compound has better lipid solubility compared to thiamine, allowing for more efficient absorption.

Stability: The substitution of allyl disulfide with propyl disulfide increases its stability in blood.

Therapeutic Potential: Its ability to induce apoptosis in infected cells and improve motor function in neurological disorders makes it a valuable compound in medical research.

Comparaison Avec Des Composés Similaires

- Allithiamine

- Fursultiamine

- Sulbutiamine

Activité Biologique

Prosultiamine, a derivative of thiamine (vitamin B1), has garnered attention for its potential therapeutic effects, particularly in neurological disorders associated with human T lymphotropic virus type I (HTLV-I). This article delves into the biological activity of this compound, emphasizing its efficacy in treating conditions like HTLV-I-associated myelopathy/tropical spastic paraparesis (HAM/TSP).

This compound is believed to exert its effects through several mechanisms:

- Apoptotic Activity : It has demonstrated apoptotic activity against HTLV-I-infected cells, which is significant given the chronic nature of diseases associated with this virus .

- Neuroprotection : By acting on neuronal pathways, this compound may help mitigate symptoms related to vitamin B1 deficiency and related neurological impairments .

- Improvement in Urodynamic Parameters : The compound has been shown to enhance bladder function, which is often compromised in patients with HAM/TSP .

1. Efficacy in HAM/TSP Patients

A pivotal study conducted by Nakamura et al. evaluated the efficacy of this compound in 24 patients diagnosed with HAM/TSP. The study was an open-label trial where participants received 300 mg of this compound daily for 12 weeks. Key findings included:

- Motor Function Improvement : Significant enhancements were noted in the motor function of the lower extremities. Patients exhibited reduced spasticity, with improvements in walking speed and stair navigation .

- Urodynamic Improvements : Urodynamic studies revealed increased bladder capacity and improved detrusor pressure. Notably, detrusor overactivity and detrusor-sphincter dyssynergia were alleviated in a substantial percentage of patients (68.8% and 45.5%, respectively) .

- Reduction in HTLV-I Proviral Load : There was a notable decrease (approximately 15%) in HTLV-I proviral copy numbers in peripheral blood mononuclear cells (PBMCs), indicating a potential alteration in disease pathology rather than mere symptom management .

2. Overactive Bladder Symptoms

In another study focusing on overactive bladder symptoms associated with HAM/TSP, this compound treatment resulted in:

- A reduction in nighttime frequency and urgency symptoms.

- Decreased levels of urinary biomarkers related to overactive bladder, such as nerve growth factor/creatinine and adenosine triphosphate/creatinine .

Summary of Clinical Findings

| Study Focus | Treatment Duration | Sample Size | Key Outcomes |

|---|---|---|---|

| HAM/TSP Motor Function | 12 weeks | 24 | Improved motor function; reduced spasticity; decreased HTLV-I proviral load |

| Overactive Bladder Symptoms | 12 weeks | 16 | Reduced nighttime frequency and urgency; decreased urinary biomarkers |

Safety Profile

This compound has shown a favorable safety profile across studies. Minor side effects were reported, such as abdominal discomfort, but no serious adverse events were documented during trials . This suggests that this compound could be a viable option for long-term management of conditions like HAM/TSP.

Conclusion and Future Directions

The biological activity of this compound demonstrates promising avenues for therapeutic intervention, particularly for patients suffering from HTLV-I-related neurological disorders. Given its ability to improve both motor and urological functions while reducing viral load, further large-scale randomized controlled trials are warranted to fully elucidate its therapeutic potential and establish comprehensive treatment protocols.

Propriétés

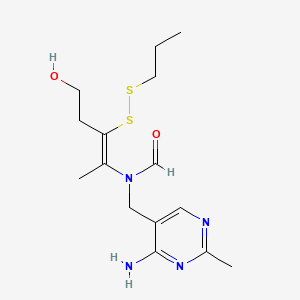

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(propyldisulfanyl)pent-2-en-2-yl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCIYVVYDCXLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046633 | |

| Record name | Prosultiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-58-5 | |

| Record name | Prosultiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prosultiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prosultiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.